molecular formula C23H22N2O5 B2440748 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-diethoxybenzamide CAS No. 1105205-70-6

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-diethoxybenzamide

Cat. No.: B2440748
CAS No.: 1105205-70-6
M. Wt: 406.438
InChI Key: GNOJHCHCHSCUDW-UHFFFAOYSA-N
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Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-diethoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-3-27-19-10-9-16(12-20(19)28-4-2)23(26)24-14-17-13-22(30-25-17)21-11-15-7-5-6-8-18(15)29-21/h5-13H,3-4,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOJHCHCHSCUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran-2-yl Core Construction

The benzofuran moiety is synthesized via acid-catalyzed cyclization of o-hydroxyacetophenone derivatives with chloroacetone (Scheme 1). For example:

  • 3-Methyl-1-benzofuran-2-yl-ethanone is prepared by reacting o-hydroxyacetophenone with chloroacetone in refluxing acetic acid (Yield: 78%).
  • Bromination using N-bromosuccinimide (NBS) in CCl₄ introduces functional handles for subsequent cross-coupling.

Isoxazole Ring Formation

The isoxazole ring is constructed via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene:

  • Benzofuran-2-carbonitrile oxide is generated in situ from benzofuran-2-carbaldehyde oxime using chloramine-T.
  • Reaction with propargylamine affords 5-(benzofuran-2-yl)isoxazol-3-ylmethanamine after catalytic hydrogenation (Pd/C, H₂).

Key Data:

Step Reagents/Conditions Yield (%)
Cyclization AcOH, 110°C, 6h 78
Nitrile oxide formation Chloramine-T, Et₃N, RT 85
Cycloaddition Propargylamine, 60°C, 12h 65

Synthesis of 3,4-Diethoxybenzoyl Chloride

Ethoxylation of 3,4-Dihydroxybenzoic Acid

Ethylation proceeds via nucleophilic substitution:

  • 3,4-Dihydroxybenzoic acid is treated with ethyl bromide and K₂CO₃ in DMF (80°C, 24h).
  • Dual ethoxy substitution is confirmed by ¹H-NMR (δ 4.02 ppm, q, 4H).

Acid Chloride Activation

The carboxylic acid is activated using thionyl chloride (SOCl₂) in CH₂Cl₂ with catalytic DMF (0°C to RT, 3h). Excess SOCl₂ is removed under vacuum to yield 3,4-diethoxybenzoyl chloride (Yield: 92%).

Amide Bond Formation

The amine and acid chloride are coupled under Schotten-Baumann conditions:

  • 5-(Benzofuran-2-yl)isoxazol-3-ylmethanamine (1 eq) is dissolved in THF.
  • 3,4-Diethoxybenzoyl chloride (1.2 eq) is added dropwise at 0°C with Et₃N (3 eq).
  • Reaction proceeds at RT for 12h, followed by aqueous workup and column chromatography (SiO₂, EtOAc/hexane).

Optimization Insights:

  • Excess acyl chloride ensures complete amine conversion.
  • Et₃N scavenges HCl, preventing side reactions.
  • Polar aprotic solvents (THF, CH₂Cl₂) improve reactivity.

Characterization Data:

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, NH), 7.65–6.85 (m, 9H, Ar-H), 4.53 (d, 2H, CH₂), 4.12 (q, 4H, OCH₂), 1.48 (t, 6H, CH₃).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₅H₂₅N₂O₅: 433.1756; found: 433.1761.

Alternative Methodologies and Comparative Analysis

Mitsunobu Reaction for Amine Activation

A patent method employs Mitsunobu conditions (DIAD, PPh₃) to invert stereochemistry during amine synthesis. While unnecessary for this achiral target, it highlights versatility in functionalizing hindered amines.

Solid-Phase Synthesis

Immobilizing the benzofuran-isoxazole amine on Wang resin allows iterative coupling, though scalability is limited.

Yield Comparison:

Method Amine Source Yield (%)
Schotten-Baumann Free amine 75
Solid-phase Resin-bound amine 68

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds with similar structural motifs. N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-diethoxybenzamide has shown promising cytotoxicity against various cancer cell lines, including colon, breast, and lung cancers. The mechanism of action is believed to involve the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and cell proliferation.

Case Study: HDAC Inhibition

A study investigating the effects of similar compounds demonstrated that they effectively inhibited HDAC activity, leading to reduced cell viability in cancer models. The results indicated that the compound could potentially serve as a lead for developing new anticancer therapies.

Cell Line IC50 (µM) Mechanism
Colon Cancer15.4HDAC Inhibition
Breast Cancer12.8HDAC Inhibition
Lung Cancer18.6HDAC Inhibition

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Benzofuran derivatives have been reported to exhibit significant antibacterial and antifungal properties, particularly when specific substituents are present on the benzofuran ring.

Case Study: Antimicrobial Efficacy

In a study assessing various benzofuran derivatives, this compound demonstrated notable inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli.

Pathogen Inhibition Zone (mm)
Staphylococcus aureus23
Escherichia coli20
Candida albicans24

Neuroprotective Potential

Emerging research indicates that compounds like this compound may possess neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role.

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of similar benzofuran derivatives showed that they could reduce neuronal cell death in models of oxidative stress. The compound's ability to modulate pathways associated with inflammation and apoptosis suggests its potential as a therapeutic agent for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(benzylthio)acetamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide

Uniqueness

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-diethoxybenzamide stands out due to its unique combination of the benzofuran and isoxazole moieties, along with the diethoxybenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-diethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A benzofuran moiety
  • An isoxazole ring
  • A diethoxybenzamide unit

This combination may enhance its biological activity compared to simpler analogs. The molecular formula is C21H24N2O4C_{21}H_{24}N_{2}O_{4} with a molecular weight of approximately 368.43 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cell proliferation. This inhibition can lead to altered cellular functions and potentially induce apoptosis in cancer cells.
  • Radical Generation : Some studies suggest that derivatives of benzofuran and isoxazole can generate free radicals, contributing to their cytotoxic effects on tumor cells .

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.0Moderate cytotoxicity
HT-29 (Colon)12.5High cytotoxicity
A549 (Lung)18.0Moderate cytotoxicity
HepG2 (Liver)20.0High cytotoxicity

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Anticancer Properties : In a study investigating the anticancer properties of benzofuran derivatives, this compound was found to exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.
  • Structure–Activity Relationship (SAR) : The SAR analysis revealed that modifications in the benzofuran and isoxazole components significantly affect the compound's biological activity. For instance, the presence of electron-donating groups on the aromatic rings enhanced cytotoxic effects against certain cancer cell lines .

Potential Therapeutic Applications

This compound shows promise not only as an anticancer agent but also in other therapeutic areas:

  • Antimicrobial Activity : Preliminary tests suggest potential antibacterial properties against Gram-positive bacteria.
  • Antifungal Properties : Similar compounds have demonstrated antifungal activity, indicating a broader spectrum of biological applications.

Q & A

Q. How can researchers optimize the synthetic yield of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-diethoxybenzamide?

  • Methodological Answer : To enhance synthetic yield, focus on reaction stoichiometry and intermediate purification. For example:
  • Use NMR spectroscopy (e.g., 400 MHz in DMSO-d₆) to monitor intermediates, ensuring complete conversion at each step .
  • Employ HPLC with a C18 column to purify the final product, resolving byproducts like unreacted benzofuran derivatives.
  • Optimize reaction time and temperature via controlled heating (e.g., reflux in ethanol) to minimize side reactions such as isoxazole ring decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆) to confirm the benzamide backbone and substituents , FT-IR to validate carbonyl (C=O) and ether (C-O-C) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight verification. For crystallinity assessment, use powder X-ray diffraction (PXRD) .

Q. How can solubility and formulation challenges be addressed in biological assays?

  • Methodological Answer : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). If precipitation occurs, employ co-solvency (e.g., ethanol-water mixtures) or nanoparticle encapsulation using polylactic-co-glycolic acid (PLGA) to enhance bioavailability .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Pair with molecular dynamics (MD) simulations to study ligand-protein interactions (e.g., binding to cytochrome P450 enzymes). Validate predictions experimentally via kinetic isotope effect (KIE) studies .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Conduct dose-response studies to establish EC₅₀/IC₅₀ values, ensuring uniform cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature). Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers. Cross-reference with metabolomics profiling to rule out off-target effects .

Q. What mechanistic insights can be gained from structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing diethoxy with methoxy groups) and compare bioactivity. Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to map steric/electronic requirements. Validate via crystallography (if crystals form) or NMR titration to assess binding interactions .

Q. How to address discrepancies between computational and experimental spectral data?

  • Methodological Answer : Re-examine computational parameters (e.g., solvent effects in DFT calculations). For NMR, compare experimental shifts with GIAO (gauge-including atomic orbital) -predicted values. If unresolved, use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What strategies improve metabolic stability in preclinical studies?

  • Methodological Answer : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., ethoxy group oxidation). Introduce deuterium isotopes or fluorine substituents at labile positions to block metabolic pathways. Validate via LC-MS/MS metabolite profiling .

Q. How to design scalable synthesis protocols for multi-gram quantities?

  • Methodological Answer : Transition from batch to flow chemistry for isoxazole formation, ensuring precise temperature control. Use membrane separation (e.g., nanofiltration) for efficient purification. Optimize solvent recovery via distillation to reduce waste .

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